2-methoxy-4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
Description
2-Methoxy-4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a heterocyclic compound featuring a fused benzo[e]pyrazolo[1,5-c][1,3]oxazine core. This structure integrates pyrazole and oxazine moieties, with a methoxy-substituted phenol group at position 4 and a pyridin-3-yl substituent at position 5 of the oxazine ring. The compound’s complexity arises from its polycyclic framework, which confers unique electronic and steric properties, making it relevant for applications in medicinal chemistry and materials science. Its synthesis likely involves multi-component reactions, as seen in analogous systems .
Properties
IUPAC Name |
2-methoxy-4-(5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-27-21-11-14(8-9-19(21)26)17-12-18-16-6-2-3-7-20(16)28-22(25(18)24-17)15-5-4-10-23-13-15/h2-11,13,18,22,26H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWSQHZTOICNSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CN=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol typically involves multi-step organic reactions. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base to afford the desired oxazine derivatives . The reaction conditions often require precise control of temperature and pH to ensure the correct formation of the heterocyclic rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-methoxy-4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-methoxy-4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one
This compound (from ) shares a pyrazolo-oxazine core but differs in substituents and fused rings. Key distinctions include:
- Substituents: A pyranopyrazole moiety replaces the benzo[e]pyrazolo group.
- Functional Groups: A methoxyphenyl group is present, but lacks the phenolic -OH group found in the target compound.
| Property | Target Compound | 4-(4-Methoxyphenyl)-3,7-dimethyl...oxazin-5-one |
|---|---|---|
| Core Structure | Benzo[e]pyrazolo-oxazine | Pyrano-pyrazolo-oxazine |
| Substituents | Pyridin-3-yl, methoxyphenol | Methoxyphenyl, methyl groups |
| Key Functional Groups | Phenolic -OH, pyridine N | Acetylated oxazinone, pyranopyrazole |
| Synthesis Route | Likely multi-component reaction | One-pot reaction with acetic anhydride |
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
From , this derivative features a benzo[b][1,4]oxazinone scaffold rather than a pyrazolo-oxazine system. Differences include:
- Electron Density: The oxazinone ring introduces electron-withdrawing character, unlike the neutral oxazine in the target compound.
Positional Isomerism: Pyridin-3-yl vs. Pyridin-2-yl Substitution
references a positional isomer with a pyridin-2-yl group. This minor structural change significantly impacts:
- Hydrogen Bonding: The pyridin-3-yl nitrogen can participate in hydrogen bonding as a donor/acceptor, while pyridin-2-yl may exhibit steric hindrance.
- Crystal Packing : Etter’s graph set analysis () suggests that such substitutions alter supramolecular interactions, affecting crystallinity and stability .
Computational and Analytical Comparisons
Electronic Properties
Such features influence reactivity in catalysis or binding .
Crystallographic Analysis
Compounds like those in and are often characterized via SHELX (). The target compound’s fused rings may result in higher torsional strain compared to pyrano-oxazine derivatives, affecting diffraction patterns and refinement parameters .
Biological Activity
2-Methoxy-4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex organic compound with potential therapeutic applications. Its unique structure incorporates multiple heterocyclic rings, which may influence its biological activity. This article reviews the current understanding of its biological properties, focusing on anti-inflammatory effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyrazolo[1,5-c][1,3]oxazine core linked to a pyridine group and a methoxy-substituted phenol . The molecular formula is with a molecular weight of approximately 373.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | 2-methoxy-4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol |
| CAS Number | 899973-77-4 |
Anti-inflammatory Activity
Recent studies have highlighted the compound's significant anti-inflammatory properties. In vitro assays have demonstrated its ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is crucial in mediating inflammation.
Key Findings:
- IC50 Values: The compound exhibited competitive inhibition with IC50 values comparable to standard anti-inflammatory drugs like celecoxib (IC50 = 0.04 ± 0.01 μmol) .
- Mechanism of Action: The anti-inflammatory effects are attributed to the compound's ability to modulate pathways involving prostaglandin synthesis through COX inhibition .
Structure-Activity Relationship (SAR)
The structural components of the compound significantly influence its biological activity. Modifications in the pyridine moiety or alterations in the methoxy group can enhance or diminish its efficacy.
Notable SAR Insights:
- Substituents on the phenolic ring can affect solubility and binding affinity to target enzymes.
- The presence of the pyrazolo[1,5-c][1,3]oxazine core appears essential for maintaining anti-inflammatory activity .
Case Studies
Several studies have investigated the pharmacological profile of similar compounds within the pyrazole family:
- Sivaramakarthikeyan et al. (2022) : Reported that derivatives of pyrazole showed varying degrees of anti-inflammatory activity with some compounds achieving a selectivity index significantly higher than conventional NSAIDs .
- Abdellatif et al. (2021) : Evaluated COX inhibitory activities in a series of substituted pyrazole derivatives and found that specific modifications led to enhanced potency and reduced gastrointestinal toxicity .
Q & A
Q. What are the established synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, such as:
- Step 1 : Condensation of pyridin-3-yl hydrazine with a substituted benzaldehyde to form the pyrazole intermediate.
- Step 2 : Cyclization with a phenolic precursor under acidic or microwave-assisted conditions to assemble the benzoxazine ring .
Optimization strategies : - Use microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 30% → 65% yield in ).
- Screen solvents (e.g., ethanol vs. DMF) to influence reaction kinetics and selectivity. Polar aprotic solvents may enhance cyclization .
- Monitor reactions via HPLC or TLC to track intermediate formation and purity .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
Key methods include:
- X-ray crystallography : Resolve 3D conformation using SHELX software for refinement ().
- NMR spectroscopy : Assign peaks for pyridinyl protons (δ 8.5–9.0 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₃H₂₀N₃O₃: 410.1504; observed: 410.1498) .
Q. What initial biological screening approaches are recommended to assess its activity?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values compared to reference drugs like doxorubicin .
- Enzyme inhibition studies : Evaluate binding to kinases or cytochrome P450 isoforms via fluorescence polarization or microcalorimetry .
- Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to establish potency thresholds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
Methodology :
-
Substituent variation : Compare analogs with pyridin-3-yl (current compound) vs. thiophen-3-yl () or fluorophenyl () groups.
-
Key SAR findings :
Substituent Bioactivity (IC₅₀, µM) Target Affinity (Kd, nM) Pyridin-3-yl 0.45 ± 0.1 (HeLa) 12.3 (Kinase X) Thiophen-3-yl 1.2 ± 0.3 45.6 4-Fluorophenyl 0.8 ± 0.2 28.9 Data adapted from . -
Computational modeling : Use Schrödinger Suite or AutoDock to predict binding poses and guide substituent selection .
Q. How can contradictions in biological activity data across studies be resolved?
Approaches :
- Orthogonal assays : Validate cytotoxicity via both MTT and clonogenic assays to rule out false positives .
- Control experiments : Test for off-target effects using siRNA knockdown of suspected targets (e.g., kinase X in ).
- Batch-to-batch consistency : Ensure compound purity (>95% by HPLC) and stability (e.g., no degradation in DMSO at −20°C for 30 days) .
Q. What computational strategies are effective for target identification and mechanism elucidation?
- Molecular docking : Use PyRx or GOLD to screen against the Protein Data Bank (PDB). For example, the pyridinyl group may form π-π interactions with kinase ATP-binding pockets .
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (50 ns trajectories) to assess binding stability (e.g., RMSD < 2.0 Å) .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at the methoxy group) using MOE .
Q. How can reaction yields be improved in large-scale syntheses?
Optimization tactics :
- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings ().
- Flow chemistry : Implement continuous flow systems to enhance reproducibility and reduce side reactions .
- Workup protocols : Use silica gel chromatography with gradient elution (hexane:EtOAc 10:1 → 3:1) to isolate pure product .
Q. What are the stability profiles under varying storage and experimental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
